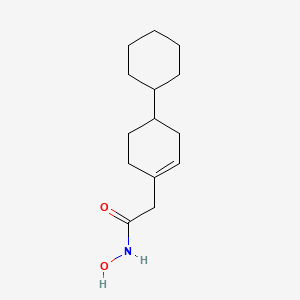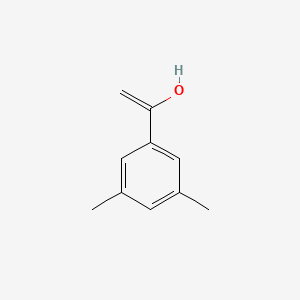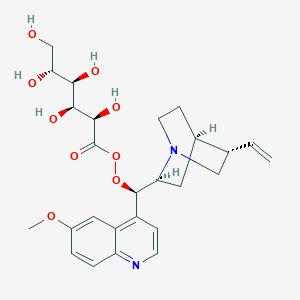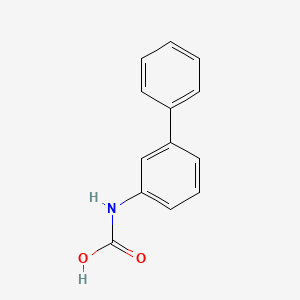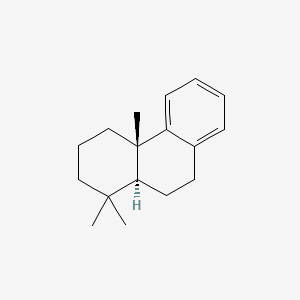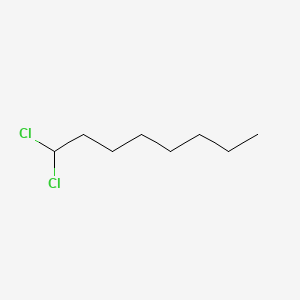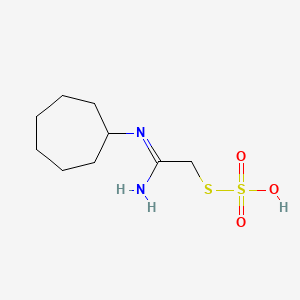
S-((N-Cycloheptylamidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester is a complex organic compound with a unique structure that includes a thiosulfuric acid moiety and a cycloheptylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester typically involves the reaction of thiosulfuric acid with a suitable amine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized sulfur compounds.
Reduction: Reduction reactions can convert the thiosulfuric acid moiety to sulfides or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where the amino group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound may have applications in studying sulfur metabolism and related biochemical pathways.
Medicine: Research into its potential therapeutic uses, such as in drug development, is ongoing.
Industry: It could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester involves its interaction with molecular targets and pathways in biological systems. The compound may act as a sulfur donor or participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosulfuric acid hydrogen s-[2-(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl]ester: This compound has a similar thiosulfuric acid moiety but with a different amino group.
Ethanethiosulfonic acid, 2-amino-N-(1,1-dioxotetrahydrothiophen-3-yl): Another related compound with a different structure but similar functional groups.
Uniqueness
Thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester is unique due to its specific combination of functional groups and its potential reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
40283-60-1 |
|---|---|
Formule moléculaire |
C9H18N2O3S2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]cycloheptane |
InChI |
InChI=1S/C9H18N2O3S2/c10-9(7-15-16(12,13)14)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,10,11)(H,12,13,14) |
Clé InChI |
VYSJWMOSNCCCOS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)N=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
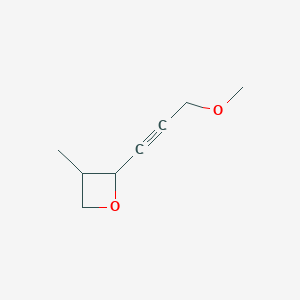
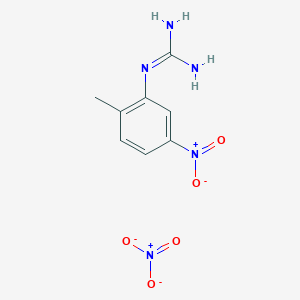
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

